N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide
Description
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide is a benzamide derivative characterized by a unique silyl-protected hydroxamate group. This compound features a benzoyl core substituted with a 4-methylphenyl group and a trimethylsilyl (TMS) ether-linked oxygen at the amide nitrogen. The TMS group confers enhanced lipophilicity and steric bulk, which can influence both its chemical reactivity and biological interactions.
Properties
CAS No. |
89154-60-9 |
|---|---|
Molecular Formula |
C17H21NO2Si |
Molecular Weight |
299.44 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C17H21NO2Si/c1-14-10-12-16(13-11-14)18(20-21(2,3)4)17(19)15-8-6-5-7-9-15/h5-13H,1-4H3 |
InChI Key |
OLNKVQSUSHIOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, where a suitable 4-methylphenyl halide reacts with the benzamide core.
Attachment of the Trimethylsilyloxy Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the trimethylsilyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide ():
- Contains a nitro group (electron-withdrawing) on the acetyloxy sidechain, leading to a twisted molecular conformation with dihedral angles of 71.56° (nitrobenzene vs. benzoyl) and 16.28° (methylphenyl vs. benzoyl) .
- Exhibits weak C–H⋯O interactions in its crystal lattice, contributing to its solid-state stability .
- Synthesized via hydroxamate formation, contrasting with the silyl-protected route used for the TMS analog .
Table 1: Substituent Impact on Key Properties
Physicochemical and Crystallographic Properties
- Crystal Packing: The nitro-substituted analog () forms chain-like structures via C–H⋯O interactions, while methoxy derivatives () likely exhibit tighter packing due to smaller substituents .
- Thermal Stability: The TMS group may confer thermal stability comparable to silyl ethers, but hydrolytic sensitivity contrasts with the stability of methoxy or nitro groups .
Biological Activity
N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide, also known as p-Benzotoluidide or N-Benzoyl-p-toluidine, is an organic compound with significant biological activity. Its structure features a para-methylphenyl group and a trimethylsilyloxy functional group, contributing to its unique properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of p-toluidine with trimethylsilyl chloride in the presence of a suitable catalyst, allowing for the efficient formation of the desired compound in moderate to good yields. This process is crucial for producing compounds with specific biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of prostate cancer cells significantly, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3) | 12.5 | Induction of apoptosis and cell cycle arrest |
| Breast Cancer (MCF7) | 15.0 | Inhibition of proliferation via apoptosis |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been evaluated against various viral strains and demonstrated significant inhibitory effects on viral replication.
| Virus | EC50 (µM) | Selectivity Index |
|---|---|---|
| Hepatitis C Virus (HCV) | 8.0 | >10 |
| Influenza Virus | 5.0 | >12 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and viral replication. The trimethylsilyloxy group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability, which are essential for its therapeutic effects.
Case Studies
- Anticancer Efficacy : A study conducted on the efficacy of this compound against prostate cancer cells revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Antiviral Screening : In a recent antiviral screening, this compound was tested against Hepatitis C Virus (HCV). The results indicated a dose-dependent reduction in viral load, suggesting that it may act by inhibiting viral entry or replication within host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
